molecular formula C16H14BrNO2 B2887303 2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide CAS No. 1791088-11-3

2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide

Cat. No. B2887303
CAS RN: 1791088-11-3
M. Wt: 332.197
InChI Key: WIVVVGBMMUBKCW-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide” is a complex organic molecule. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method uses ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, palladium nanoparticles can catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing a benzofuran ring and a benzamide group. The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring . The benzamide group consists of a benzene ring attached to an amide group .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can undergo metal-free cyclization, oxidative cyclization, and ring-closing metathesis . They can also react with calcium carbide in the presence of cuprous chloride as a catalyst to provide methyl-substituted benzofuran rings .

Scientific Research Applications

Synthesis and Characterization

One significant application of 2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide derivatives involves their synthesis and characterization, which serves as a foundation for further chemical and pharmacological research. These compounds are synthesized through various methods, including microwave-assisted synthesis, highlighting a cleaner, efficient, and faster method compared to traditional thermal heating. Such advancements are crucial for developing new pharmaceuticals and materials (Saeed, 2009).

Catalysis and Reaction Mechanisms

The compound also plays a role in catalysis and understanding reaction mechanisms. For example, Lewis acid-catalyzed synthesis demonstrates its utility in creating benzofurans and tetrahydrobenzofurans from acrolein dimer and dicarbonyl compounds, indicating its significance in synthesizing complex molecules and drug molecules like benzbromarone and amiodarone (Huang et al., 2019).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound have been investigated for their potential antipsychotic properties. Conformationally restricted analogues of remoxipride, a notable antipsychotic agent, are synthesized and evaluated for their dopamine D-2 receptor inhibitory properties, contributing to the development of new therapeutic agents (Norman et al., 1993).

Material Science

The compound's applications extend into material science, where its derivatives are utilized in the synthesis and characterization of new materials. For instance, Cu(II) and Ni(II) complexes of 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives have been synthesized and characterized, showcasing the compound's versatility in creating materials with potential electronic, magnetic, and optical properties (Binzet et al., 2009).

Enantioselective Synthesis

Moreover, the compound is pivotal in enantioselective synthesis, illustrating its importance in producing optically active compounds. An enantioselective bromoaminocyclization catalyzed by a chiral phosphine oxide-Sc(OTf)3 complex has been reported, leading to the formation of spiro benzofuran oxazolidinones with high enantioselectivity, underscoring its role in synthesizing complex chiral molecules (Li & Shi, 2015).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings and developing new benzofuran-based drugs .

properties

IUPAC Name

2-bromo-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c17-14-7-3-1-6-13(14)16(19)18-9-11-10-20-15-8-4-2-5-12(11)15/h1-8,11H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVVVGBMMUBKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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